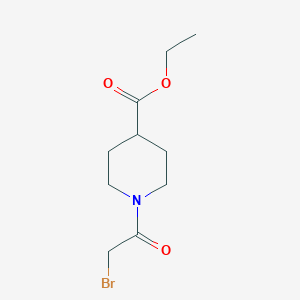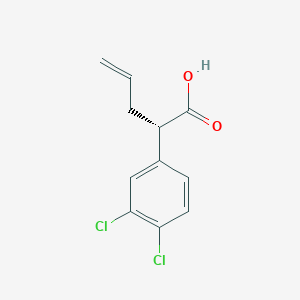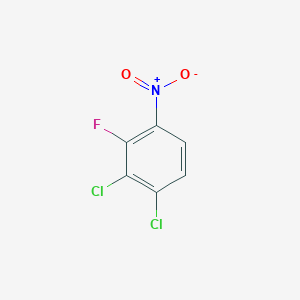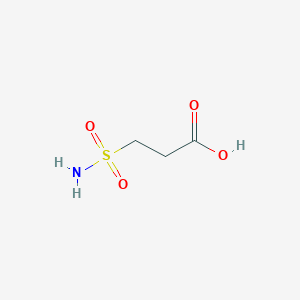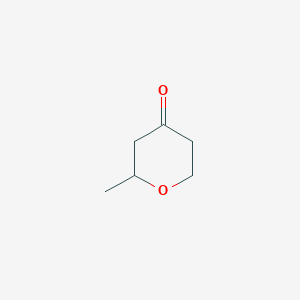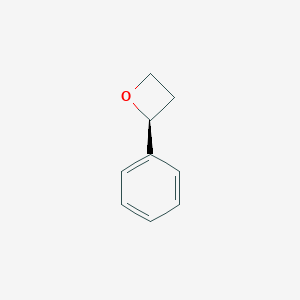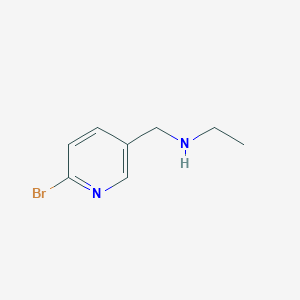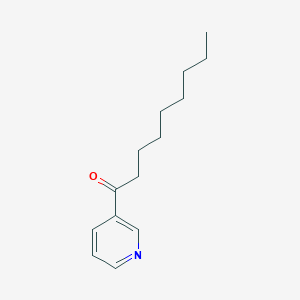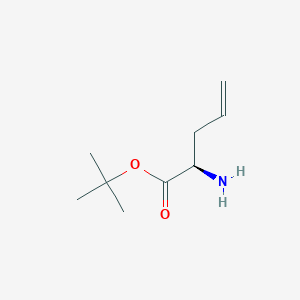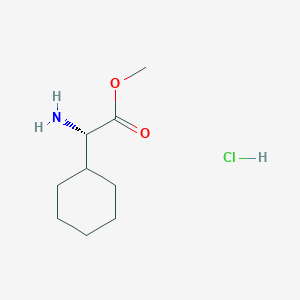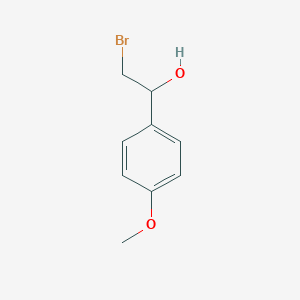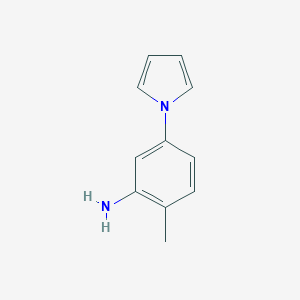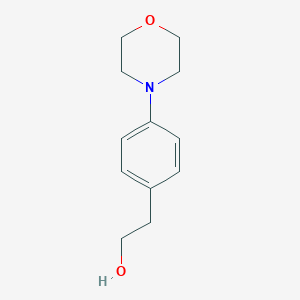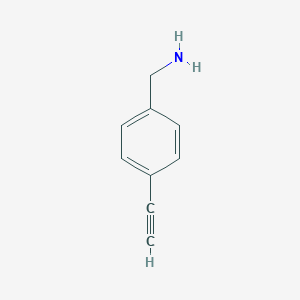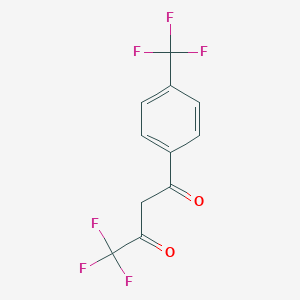
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular weight of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is 284.15 . For more detailed structural analysis, specialized software or databases would be needed.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione are not available in the search results .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione has been utilized in the synthesis of various complexes with unique properties. For instance, dysprosium(III) complexes featuring this compound have been synthesized, showing potential as single-molecule magnets due to their specific square-antiprismatic configuration and magnetic behaviors (Zhang et al., 2016). Similarly, organo-ruthenium complexes incorporating this β-diketonate ligand have been developed, contributing to our understanding of metal-organic frameworks and their applications (Uršič et al., 2017).
Photophysical Properties and Luminescence
Research on ytterbium(III) beta-diketonate complexes, including this compound, has provided insights into the effects of chain length and fluorination on NIR-luminescence, which is crucial for applications in optical materials and lasers (Martín‐Ramos et al., 2013). The study of europium(III) and other lanthanide complexes with 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione also highlights their potential in luminescent materials for advanced technological applications (Donegá et al., 1997).
Molecular Devices and Optical Materials
The synthesis and characterization of complexes formed with 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione have expanded our knowledge of light-conversion molecular devices. These complexes exhibit remarkable luminescence quantum yields and long lifetimes, making them promising candidates for optical amplifiers and other photonic devices (Donegá, Júnior, & Sá, 1996).
Advanced Functional Materials
Further exploration into the use of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione in the synthesis of novel materials includes its role in creating functionalized sol-gel matrix materials. This area of research is critical for the development of sensors, catalysts, and other innovative materials (Peeples, Earni, & Dicesare, 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,4-trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFIZKUFOXHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446197 |
Source


|
| Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione | |
CAS RN |
165328-10-9 |
Source


|
| Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

